1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride
Beschreibung
Chemical Structure: The compound features a benzimidazole core (1H-1,3-benzodiazole) linked via a methylene group to a 4-methylcyclohexane ring, with a carboxylic acid moiety at the 1-position of the cyclohexane. The hydrochloride salt enhances solubility and stability . Molecular Formula: C₁₆H₂₁ClN₂O₂ Molecular Weight: 308.81 g/mol . This compound is listed as a reference standard (Ref: 10-F701482), indicating its relevance in pharmaceutical analysis .
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14;/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFUPXFQJWWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research. Its unique structure, characterized by the benzodiazole moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies, highlighting its effects on different biological systems.
- Molecular Formula : C16H21ClN2O2
- Molecular Weight : 308.80 g/mol
- CAS Number : 1251923-03-1
Biological Activity Overview
The compound's biological activity has been assessed in several contexts, including its potential as an insecticide and its effects on mammalian cells. The following sections detail specific findings from relevant studies.
Insecticidal Activity
Recent studies have indicated that compounds related to the benzodiazole structure exhibit significant larvicidal activity against Aedes aegypti, a major vector for arboviruses such as dengue and Zika virus. The following table summarizes key findings regarding the insecticidal properties of related benzodiazole compounds.
| Compound | LC50 (μM) | LC90 (μM) | Remarks |
|---|---|---|---|
| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Demonstrated significant larvicidal activity with low toxicity to mammals. |
| Temephos (positive control) | <10.94 | Not reported | Standard insecticide for comparison. |
The study found that 3,4-(methylenedioxy) cinnamic acid exhibited notable larvicidal activity while maintaining a high safety profile in mammalian models, suggesting a promising avenue for developing new insecticides based on benzodiazole derivatives .
Mammalian Toxicity Studies
In toxicity assessments involving mammalian cells, it was observed that the compound did not induce significant cytotoxicity at concentrations up to 5200 μM. Additionally, in vivo studies in mice treated with high doses (2000 mg/kg) showed only mild behavioral effects and no structural toxicity in vital organs such as the liver and kidneys .
Mechanistic Insights
The biological activity of benzodiazole derivatives, including the compound , may be attributed to their ability to interact with specific biological targets. The presence of the benzodiazole ring is critical for binding to target proteins involved in various biochemical pathways. This interaction can lead to modulation of enzyme activities or receptor functions, contributing to the observed biological effects.
Case Study 1: Larvicidal Efficacy
A study focusing on larvicidal efficacy demonstrated that modifications in the chemical structure significantly influenced biological activity. The introduction of specific substituents on the benzodiazole ring enhanced insecticidal properties while reducing toxicity to non-target organisms .
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxicity of related compounds on human peripheral blood mononuclear cells (PBMCs). Results indicated that these compounds could be developed for therapeutic applications without significant risk of cytotoxicity at effective doses .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Several studies have indicated that compounds with benzodiazole moieties possess anticancer properties. The specific structure of 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research has shown that derivatives of benzodiazole can exhibit antimicrobial activity. This compound's structural features may contribute to its effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : There is emerging evidence that benzodiazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compound could modulate pathways involved in neuronal survival and stress response.
Therapeutic Applications
The potential therapeutic applications of 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride include:
- Cancer Treatment : Given its anticancer properties, ongoing research is focused on formulating this compound into drug candidates for targeted cancer therapies.
- Infection Control : Its antimicrobial activity suggests potential use in developing new antibiotics or antifungal agents, particularly in light of rising antibiotic resistance.
- Neurodegenerative Disease Management : Investigations into its neuroprotective effects could lead to new treatments for conditions such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of several benzodiazole derivatives, including 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms involving apoptosis and modulation of cell signaling pathways.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against various pathogenic bacteria and fungi. The results indicated a promising antimicrobial profile, particularly against strains resistant to conventional treatments, highlighting its potential as a lead compound for drug development.
Case Study 3: Neuroprotective Studies
Research exploring the neuroprotective effects of benzodiazole derivatives included this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it could significantly reduce neuronal death and improve survival rates in vitro.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole Derivatives
Example : (1-Isobutyl-1H-imidazol-4-yl)methanamine hydrochloride (Ref: 10-F476259) .
| Property | Target Compound | (1-Isobutyl-1H-imidazol-4-yl)methanamine HCl |
|---|---|---|
| Core Structure | Benzimidazole + cyclohexane | Imidazole + isobutyl |
| Molecular Weight | 308.81 g/mol | Not specified |
| Functional Groups | Carboxylic acid, hydrochloride | Primary amine, hydrochloride |
| Pharmacological Relevance | Potential enzyme/receptor targeting | Likely intermediate for bioactive molecules |
Key Differences :
Carboxylic Acid Derivatives
Example : Rufinamide-related compounds (e.g., 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) .
| Property | Target Compound | 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |
|---|---|---|
| Acid/Base Group | Carboxylic acid | Carboxamide |
| Halogenation | None (except HCl salt) | Fluorine at benzyl group |
| Solubility | High (HCl salt) | Moderate (neutral carboxamide) |
Key Differences :
Hydrochloride Salts
Example: 1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 1232979-67-7) .
| Property | Target Compound | 1-(2-Aminoethyl)-Triazole-4-carboxylic Acid HCl |
|---|---|---|
| Molecular Weight | 308.81 g/mol | 208.61 g/mol |
| Functional Groups | Benzimidazole, cyclohexane | Triazole, aminoethyl |
| Applications | Pharmaceutical reference standard | Agrochemicals, feed additives |
Key Differences :
- The triazole ring in the analogue may confer different metal-binding properties compared to benzimidazole.
- The aminoethyl group increases basicity, contrasting with the neutral cyclohexane in the target compound .
Cyclohexane and Heterocyclic Ring Systems
Example : 4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 2174008-23-0) .
| Property | Target Compound | 4,4-Dimethylpiperidine-3-carboxylic Acid HCl |
|---|---|---|
| Ring System | Cyclohexane | Piperidine |
| Substituents | 4-Methyl, benzimidazole | 4,4-Dimethyl |
| Conformational Flexibility | High (chair conformers) | Restricted (piperidine chair) |
Key Differences :
- Piperidine derivatives are more basic due to the nitrogen atom, whereas the target compound’s cyclohexane is non-basic.
- The 4-methyl group in the target compound may enhance lipophilicity compared to dimethyl substitution in the analogue .
Research Findings and Implications
- Metabolic Stability : Benzimidazole derivatives generally exhibit superior metabolic stability over imidazole or triazole analogues due to aromatic conjugation .
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability, as seen in both the target compound and analogues like 4,4-dimethylpiperidine-3-carboxylic acid HCl .
Vorbereitungsmethoden
Synthesis of the Benzodiazol-2-ylmethyl Intermediate
- The benzodiazol-2-ylmethyl moiety is commonly prepared by esterification of 2-(1H-1,3-benzodiazol-2-yl)acetic acid with methanol in the presence of thionyl chloride as a catalyst.
- Reaction Conditions:
- Reagent: Thionyl chloride (0.7 mL, 9.65 mmol)
- Solvent: Methanol (30 mL)
- Temperature: 0 to 20 °C initially, then allowed to warm to room temperature
- Duration: 18 hours
- Procedure: Thionyl chloride is added dropwise to an ice-cooled suspension of 2-(1H-1,3-benzodiazol-2-yl)acetic acid in methanol. After stirring, the reaction mixture is poured onto saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layers are washed, dried, and evaporated to yield methyl 2-(1H-1,3-benzodiazol-2-yl)acetate in 86% yield.
Formation of the Cyclohexane Carboxylic Acid Derivative
- The cyclohexane component, specifically 4-methylcyclohexane-1-carboxylic acid, is functionalized to introduce an amino or reactive substituent at the 1-position, facilitating subsequent coupling.
- One reported intermediate is methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride (CAS 2173992-32-8), which can be prepared via amination and esterification steps under controlled conditions.
Coupling Reaction
- The benzodiazol-2-ylmethyl intermediate is coupled with the cyclohexane carboxylic acid derivative through amide bond formation or related linkage strategies.
- Typical coupling agents include carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents under inert atmosphere to avoid moisture and oxidation.
- The reaction is generally conducted in aprotic solvents such as dichloromethane or dimethylformamide at temperatures ranging from 0 °C to room temperature.
Hydrochloride Salt Formation
- The free acid or amine product is converted into its hydrochloride salt to improve stability and handling.
- This is achieved by treatment with hydrochloric acid gas or aqueous HCl under controlled conditions, followed by isolation via filtration or crystallization.
- The hydrochloride salt form exhibits enhanced solubility and is suitable for pharmaceutical applications.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification: Standard purification includes extraction, washing with brine, drying over sodium sulfate, and evaporation under reduced pressure. Final purification is often achieved by recrystallization from suitable solvents or preparative chromatography.
- Characterization: Confirmed by NMR spectroscopy (1H-NMR), mass spectrometry (MS), and melting point determination. The hydrochloride salt form is characterized by its distinct solubility and stability profiles.
Q & A
What are the recommended synthetic routes for preparing this compound?
Level: Basic
Answer:
Synthesis likely involves coupling the benzodiazole moiety to the cyclohexane-carboxylic acid scaffold via alkylation or amidation. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures ensures purity .
- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .
How should researchers handle and store this compound to maintain stability?
Level: Basic
Answer:
- Storage : Keep in sealed, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to moisture and strong oxidizers (e.g., peroxides) to prevent decomposition .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, employ inert absorbents (e.g., vermiculite) and avoid direct skin contact .
What analytical techniques are critical for characterizing purity and structure?
Level: Basic
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98% by area normalization) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., benzodiazole methylene protons at δ 4.2–4.5 ppm) .
- FTIR : Verify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and benzodiazole C=N absorption (~1600 cm⁻¹) .
How can contradictions in spectroscopic data be resolved during characterization?
Level: Advanced
Answer:
- Orthogonal Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare to computational predictions (DFT) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing isomers (e.g., positional benzodiazole substitution) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water .
What strategies optimize stability studies under varying pH and temperature?
Level: Advanced
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC. Acidic/basic conditions (pH 1–13) reveal hydrolytic susceptibility .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data .
How can structure-activity relationship (SAR) studies be designed for this compound?
Level: Advanced
Answer:
- Analog Synthesis : Modify the benzodiazole ring (e.g., electron-withdrawing groups) or cyclohexane substituents (e.g., methyl to ethyl) to probe steric/electronic effects .
- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition IC₅₀) and correlate with computational docking (AutoDock Vina) .
What best practices ensure reproducibility in synthesis?
Level: Advanced
Answer:
- Reaction Monitoring : Use TLC (silica GF₂₅₄, UV detection) or in-situ IR to track intermediate formation .
- Stoichiometric Control : Precisely measure reagents (e.g., 1.05 eq. of benzodiazole methylamine to avoid side products) .
- Batch Consistency : Validate purity across 3+ independent syntheses using identical HPLC conditions .
How can preclinical toxicity be assessed for this compound?
Level: Basic
Answer:
- In Vitro : MTT assay on HepG2 cells to screen for cytotoxicity (EC₅₀). Ames test for mutagenicity .
- In Silico : Predict ADMET properties using tools like SwissADME or ProTox-II .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
